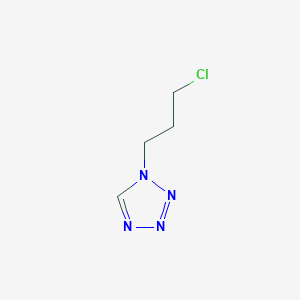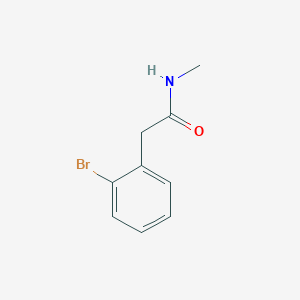
((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2R,3S)-3-(tert-butyldiphenylsilyloxy)-2,3-dihydrofuran-2-yl)methanol (hereafter referred to as ((2R,3S)-3-DBDS) is an organic compound that has been studied for its potential applications in the biomedical and pharmaceutical fields. This compound is a chiral secondary alcohol, and has been used in the synthesis of various compounds and as a starting material for the development of new drugs. In addition, ((2R,3S)-3-DBDS) has been used in the laboratory for a variety of research purposes, including the study of biochemical and physiological effects.
Applications De Recherche Scientifique
((2R,3S)-3-DBDS) has been used in numerous laboratory studies. For example, it has been used to study the mechanism of action of various drugs and compounds, as well as to investigate the biochemical and physiological effects of these compounds. In addition, ((2R,3S)-3-DBDS) has been used in the synthesis of various compounds, including those used in drug development. It has also been used to study the stereochemistry of organic compounds and to investigate the effects of chiral molecules on biological systems.
Mécanisme D'action
The mechanism of action of ((2R,3S)-3-DBDS) is not yet fully understood. However, it is known that this compound is a chiral secondary alcohol, and it is believed that its chiral structure is important for its biological activity. It is also believed that the compound can interact with various proteins and enzymes in the body, and that these interactions can lead to the desired biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of ((2R,3S)-3-DBDS) have been studied in several laboratory studies. It has been found to have a variety of effects on the body, including the stimulation of cell growth, the activation of certain enzymes, and the inhibition of certain proteins. In addition, ((2R,3S)-3-DBDS) has been found to have anti-inflammatory and anti-cancer properties, as well as to have the potential to be used in the treatment of certain neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
The use of ((2R,3S)-3-DBDS) in laboratory experiments has several advantages. First, it is relatively easy to synthesize, and can be obtained from various sources. Second, it is a chiral secondary alcohol, which means that it can be used to study the effects of chiral molecules on biological systems. Finally, it has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of various compounds.
However, there are also some limitations to the use of ((2R,3S)-3-DBDS) in laboratory experiments. First, the compound is relatively unstable, and can degrade over time. Second, it has not yet been fully characterized, and the exact mechanism of action is not yet known. Finally, it is not yet known if the compound is safe for human consumption, and further research is needed in this area.
Orientations Futures
Given the potential applications of ((2R,3S)-3-DBDS), there are many potential future directions for research. First, further research is needed to fully characterize the compound and to understand its mechanism of action. Second, more studies are needed to investigate the safety of the compound for human consumption. Third, further research could be done to investigate the potential applications of ((2R,3S)-3-DBDS) in the treatment of various diseases and disorders. Finally, further research is needed to explore the potential of this compound as a starting material for the development of new drugs.
Méthodes De Synthèse
The synthesis of ((2R,3S)-3-DBDS) can be accomplished through several different methods. The most common method involves the reaction of 2,3-dihydrofuran-2-ylmethanol with tert-butyldiphenylsilyl chloride in the presence of anhydrous pyridine. This reaction yields a mixture of the desired ((2R,3S)-3-DBDS) and the corresponding (2S,3R)-3-DBDS isomer. The two isomers can then be separated using a variety of techniques, such as chromatographic separation.
Propriétés
IUPAC Name |
[(2R,3S)-3-[tert-butyl(diphenyl)silyl]oxy-2,3-dihydrofuran-2-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O3Si/c1-21(2,3)25(17-10-6-4-7-11-17,18-12-8-5-9-13-18)24-19-14-15-23-20(19)16-22/h4-15,19-20,22H,16H2,1-3H3/t19-,20+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTVVVZXWWKUKA-VQTJNVASSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3C=COC3CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@H]3C=CO[C@@H]3CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O3Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


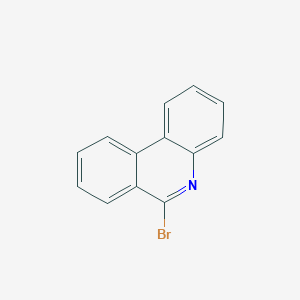
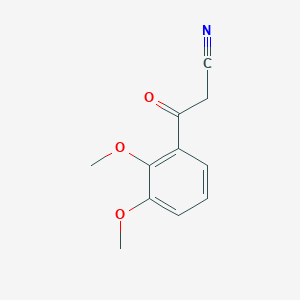

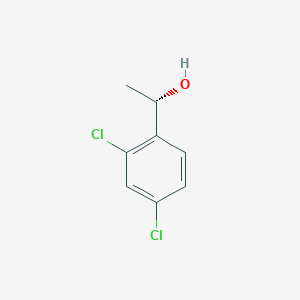
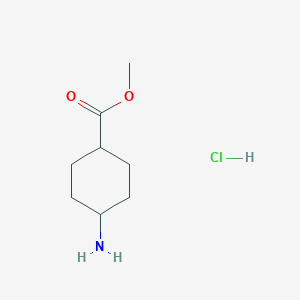
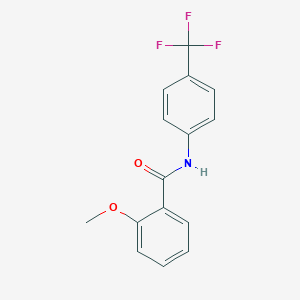



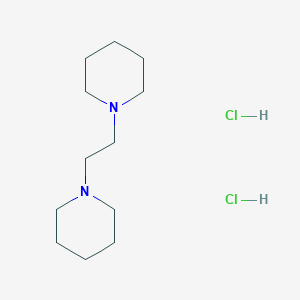
![2-[4-(Methylsulfanyl)phenyl]benzonitrile](/img/structure/B168877.png)
